REACTION_CXSMILES
|
COC1C=C(C)C(NC(=O)C)=CC=1.BrC1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+].II.[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([N:37](C(=O)C)[C:38]2[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=2)=[CH:35][CH:36]=1.[OH-].[Na+]>[Cu].O>[CH3:29][O:30][C:31]1[CH:32]=[C:33]([CH3:47])[C:34]([NH:37][C:38]2[CH:39]=[CH:40][CH:41]=[CH:42][CH:43]=2)=[CH:35][CH:36]=1 |f:2.3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
3-methoxy-6-(N-acetylanilino) toluene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=CC1)N(C1=CC=CC=C1)C(C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
copper
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then excess bromobenzene was recovered by means of steam distillation
|
Type
|
CUSTOM
|
Details
|
the reamining reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled in a vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 29.2 g
|
Type
|
CUSTOM
|
Details
|
at 86° to 87° C.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the reaction product was filtered
|
Type
|
CUSTOM
|
Details
|
to collect a solid
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=CC1)NC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |